![molecular formula C17H21ClN4O2S B2646051 6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine CAS No. 2380174-06-9](/img/structure/B2646051.png)
6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine
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Overview
Description
Quinazolinones are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .
Synthesis Analysis
The synthesis of quinazolinones often involves the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction .Molecular Structure Analysis
The molecular structure of quinazolinones can be analyzed using techniques like X-ray crystallography . The asymmetric unit of the crystal structure can provide details on the molecular structure .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can be determined using various techniques. For example, the melting point can be determined using differential scanning calorimetry .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c18-13-1-4-16-15(9-13)17(21-11-20-16)19-10-12-5-7-22(8-6-12)25(23,24)14-2-3-14/h1,4,9,11-12,14H,2-3,5-8,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHFPNIXYKPDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC3=NC=NC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine |
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